molecular formula C6H4Cl3NO2S B2700995 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride CAS No. 98141-54-9

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride

Cat. No. B2700995
CAS RN: 98141-54-9
M. Wt: 260.51
InChI Key: GMQGRTBKYOJTMW-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO2S . It is used in various chemical reactions and is considered a key building block in organic chemistry .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, typically involves the use of difficult-to-handle reagents and the reactions are highly exothermic . A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an aromatic ring with two chlorine atoms, a sulfonyl chloride group, and an amino group .


Chemical Reactions Analysis

In chemical reactions, this compound can undergo substitution reactions, where the chloride ion is replaced with other groups . For instance, the chloride ion can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Physical And Chemical Properties Analysis

This compound appears as a light cream powder . It has a molecular weight of 260.53 . The melting point of a related compound, 4-amino-3,5-dichlorobenzoic acid, is between 203-206°C .

Scientific Research Applications

Analytical Chemistry and Detection Techniques

4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent related to 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride, is used in high-performance liquid chromatography for detecting amino acids at picomole levels. This technique allows for the resolution and analysis of modified amino acids and is applied in the analysis of proteins and polypeptides (Malencik, Zhao, & Anderson, 1990).

Synthesis and Antiviral Activity

The compound's derivatives, specifically sulfonamide derivatives, show promise in antiviral activity. For instance, a study reported the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating anti-tobacco mosaic virus activity (Chen et al., 2010).

Dye Industry and Environmental Applications

In the dye industry, derivatives of this compound are used as intermediates. An example includes the use of related sulfonyl chlorides in the synthesis of sodium bromide acid dye intermediates, contributing to improved yield and reduced wastewater (Yingtang, 2010).

Cancer Research

Compounds derived from similar sulfonyl chlorides have been tested as inhibitors of the zinc enzyme carbonic anhydrase, showing potential in inhibiting the growth of various cancer cell lines, including colon, lung, and breast cancer (Morsy et al., 2009).

Polymer and Material Science

In the field of polymer and material science, these compounds are used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, indicating potential applications in wastewater treatment and environmental remediation (Liu et al., 2012).

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride in chemical reactions often involves electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring to form a cationic intermediate, which then loses a proton to regenerate the aromatic ring .

Safety and Hazards

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3,5-dichlorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQGRTBKYOJTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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